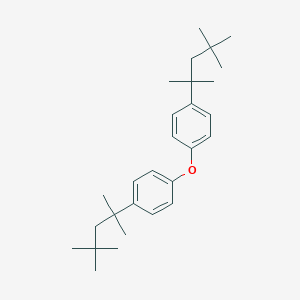

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether

描述

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether is an organic compound with the molecular formula C28H42O and a molecular weight of 394.6325 g/mol . It is also known by other names such as 1,1’-Oxybis[4-(2,4,4-trimethyl-2-pentanyl)benzene] and Benzene, 1,1’-oxy-, bis[4-(1,1,3,3-tetramethylbutyl)]- . This compound is characterized by its high boiling point of 458.3°C at 760 mmHg and a density of 0.927 g/cm³ .

准备方法

The synthesis of Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with an appropriate etherifying agent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

化学反应分析

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Scientific Research Applications

1. Intermediate in Synthesis

- Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pigments. Its unique structure allows it to participate in reactions that yield complex organic materials used in industrial applications .

2. Electrode Fabrication

- Research has demonstrated its utility in the fabrication of calcium-selective electrodes. For instance, polyaniline functionalized with this compound has shown effectiveness in detecting calcium ions (Ca²+), highlighting its role in sensor technology .

3. Adhesives and Sealants

- The compound is utilized in formulating adhesives that exhibit strong adhesion properties to a variety of substrates. Its incorporation into adhesive compositions enhances performance metrics such as bond strength and durability .

4. Coatings and Inks

- It is widely used in the formulation of coatings and inks due to its excellent solubility and compatibility with other components. The compound contributes to the stability and longevity of printed materials .

Industrial Applications

1. Polymer Additives

- In the plastics industry, this compound acts as a lubricant additive for polymers. Its presence improves processing characteristics and enhances the physical properties of the final products .

2. Textile and Leather Treatment

- The compound is employed as an auxiliary agent in textile processing and leather treatment. It helps improve dye uptake and enhances the quality of finished goods .

3. Veterinary Medicine Formulations

- In veterinary applications, it is used as an excipient in formulations for various veterinary medicines, contributing to the stability and efficacy of these products .

Case Studies

作用机制

The mechanism of action of Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .

相似化合物的比较

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether can be compared with other similar compounds such as:

Diphenyl ether: Similar in structure but lacks the bulky tetramethylbutyl groups.

Bis(4-tert-butylphenyl) ether: Similar but with tert-butyl groups instead of tetramethylbutyl groups.

The uniqueness of this compound lies in its specific structural features, which confer distinct physical and chemical properties .

生物活性

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether (commonly referred to as BTBPE) is a chemical compound with the formula and a molecular weight of approximately 394.63 g/mol. It is classified under the category of substituted diphenyl ethers and has garnered attention due to its potential biological activities and environmental implications. This article aims to explore the biological activity of BTBPE through various research findings, including structure-activity relationships, toxicity assessments, and ecological impacts.

Chemical Structure

The chemical structure of BTBPE can be represented as follows:

Chemical Structure of BTBPE

Biological Activity Overview

BTBPE exhibits various biological activities that are primarily assessed through its interactions with biological systems. Key areas of focus include:

- Toxicity : Evaluations of BTBPE's toxicity reveal its effects on aquatic organisms and potential bioaccumulation.

- Endocrine Disruption : Studies indicate that BTBPE may exhibit endocrine-disrupting properties.

- Environmental Persistence : The compound's stability in the environment raises concerns about long-term ecological impacts.

Toxicity Assessments

Recent studies have focused on the toxicity of BTBPE in various organisms. The following table summarizes findings from key studies:

| Organism | Endpoint | Concentration (mg/L) | Effect |

|---|---|---|---|

| Daphnia magna | Acute toxicity | 0.1 - 100 | Significant mortality at higher levels |

| Fish (e.g., trout) | Chronic exposure | 0.01 - 10 | Reduced reproductive success |

| Earthworm | Bioaccumulation | N/A | Accumulation observed in tissue samples |

These findings suggest that BTBPE poses a risk to aquatic life, particularly at elevated concentrations.

Endocrine Disruption Potential

BTBPE has been evaluated for its potential as an endocrine disruptor. Research indicates that compounds with similar structures can interfere with hormone signaling pathways. A study highlighted the following points:

- Mechanism of Action : BTBPE may mimic or block hormone receptors, leading to altered physiological responses.

- In Vivo Studies : Animal studies show changes in reproductive behavior and development when exposed to BTBPE.

Environmental Persistence

The persistence of BTBPE in the environment is a significant concern. Studies have shown that:

- Biodegradation : BTBPE is resistant to microbial degradation, leading to prolonged environmental presence.

- Bioaccumulation : The log Kow value indicates a high potential for bioaccumulation in aquatic organisms, raising alarms about trophic transfer through food webs.

Case Studies

Several case studies have been conducted to assess the impact of BTBPE on ecosystems:

-

Aquatic Ecosystem Study :

- Location: Contaminated river system.

- Findings: Elevated levels of BTBPE correlated with decreased biodiversity and increased mortality rates in sensitive species like amphibians.

-

Soil Microbial Study :

- Objective: Assess effects on soil microbial communities.

- Results: Significant shifts in microbial diversity were observed at concentrations above 10 mg/kg soil.

属性

IUPAC Name |

1-(2,4,4-trimethylpentan-2-yl)-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDONJVWDSZZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905882 | |

| Record name | 1,1'-Oxybis[4-(2,4,4-trimethylpentan-2-yl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-58-6, 61702-88-3 | |

| Record name | Benzene, 1,1′-oxybis[4-(1,1,3,3-tetramethylbutyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis((1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxybis[4-(2,4,4-trimethylpentan-2-yl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。